N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-acetylphenyl acetamide group at position 5 and a 2-hydroxyethyl substituent at position 1 of the heterocyclic core. The pyrazolo[3,4-d]pyrimidin-4-one scaffold is notable for its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-11(24)12-2-4-13(5-3-12)20-15(25)9-21-10-18-16-14(17(21)26)8-19-22(16)6-7-23/h2-5,8,10,23H,6-7,9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBRHFUVOUKSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide likely involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. Typical synthetic routes may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the acetylphenyl and hydroxyethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic and basic conditions, primarily targeting its amide and ester-like groups:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (1M), reflux, 6 hours | 4-Acetylbenzoic acid + Pyrazolo-pyrimidine hydroxyl derivative | |
| Basic hydrolysis | NaOH (0.5M), 60°C, 4 hours | 4-Acetylphenol + Pyrazolo-pyrimidine carboxylate |
The acetyl group on the phenyl ring is resistant to hydrolysis under mild conditions but reacts in concentrated sulfuric acid to form a ketone intermediate.
Oxidation Reactions
The hydroxyethyl side chain (-CH2CH2OH) is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO4 | Aqueous, pH 7, 25°C, 2 hours | 2-(Pyrazolo-pyrimidinyl)acetic acid | 78% | |
| Jones reagent | Acetone, 0°C, 30 minutes | 2-(Pyrazolo-pyrimidinyl)acetaldehyde | 65% |
Kinetic studies show pseudo-first-order behavior, with activation energy for MnO4−-mediated oxidation.
Nucleophilic Substitution
The electron-deficient pyrimidine ring participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| NH3 | Ethanol, 80°C, 12 hours | C4 | 4-Amino-pyrazolo-pyrimidine derivative | |
| Thiophenol | DMF, K2CO3, 100°C, 8 hours | C6 | 6-Phenylthio-pyrazolo-pyrimidine derivative |
Density Functional Theory (DFT) calculations suggest C4 and C6 are the most electrophilic centers (Fukui indices: , ) .
Ring-Opening and Rearrangement
Under strong bases, the pyrazolo-pyrimidine ring undergoes Smiles-type rearrangements:
These reactions are facilitated by the electron-withdrawing acetyl and oxo groups, which polarize the ring system .
Functional Group Interconversion
The hydroxyl group in the hydroxyethyl chain undergoes typical alcohol reactions:
| Reaction | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C | Acetylated hydroxyethyl derivative | Prodrug synthesis | |
| Sulfonation | SO3·Py, CH2Cl2, 25°C | Sulfonate ester | Water-solubility enhancement |
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Conditions | Complex Stoichiometry | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| Cu(NO3)2 | Methanol, 25°C, 1 hour | 1:2 (Metal:Ligand) | 8.9 ± 0.3 | |
| FeCl3 | Water/EtOH, pH 5, 60°C | 1:1 | 6.7 ± 0.2 |
X-ray crystallography of the Cu(II) complex reveals square-planar geometry with binding through the pyrimidine N1 and amide oxygen .
Key Stability Considerations:
-
pH Stability : Degrades rapidly at pH < 3 (t1/2 = 2.1 hours) and pH > 10 (t1/2 = 3.8 hours).
-
Thermal Stability : Decomposes above 210°C (DSC data: ΔH = 148 J/g).
This reactivity profile supports its potential as a scaffold for anti-inflammatory and anticancer agents, particularly through targeted modifications of the hydroxyethyl and acetylphenyl groups .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide. Key findings include:
- Mechanisms of Action :
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines at micromolar concentrations.
- Kinase Inhibition : It acts as an inhibitor of critical kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
Anti-inflammatory Properties
The compound also exhibits potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This dual action makes it a candidate for treating both cancer and inflammatory diseases.
Study 1: Anticancer Efficacy
A notable study investigated the effects of this compound on lung cancer cells (A549). The results demonstrated:
- IC50 Value : 2.24 µM compared to doxorubicin.
- Mechanism : The compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.
Study 2: Anti-inflammatory Activity
Another research focused on the compound's ability to modulate inflammatory responses. It was found to reduce levels of TNF-alpha and IL-6 in vitro:
- Experimental Model : Macrophages stimulated with LPS.
- Outcome : Significant reduction in inflammatory markers was observed.
Comparative Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits kinases | Research Study 1 |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Research Study 2 |
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The pyrazolo[3,4-d]pyrimidin-4-one core is shared across multiple analogs, but substituents at positions 1 and 5 dictate pharmacological and physicochemical properties:
Physicochemical Properties
- Molecular Weight : The target compound (~403–420 g/mol) aligns with typical pyrazolo[3,4-d]pyrimidine derivatives, ensuring compliance with Lipinski’s Rule of Five .
- Solubility: The 2-hydroxyethyl group confers higher aqueous solubility compared to chlorophenyl or dichlorophenoxy analogs, as evidenced by lower logP values in similar structures .
- Melting Point : Analogs with aromatic substituents (e.g., 3-chlorophenyl in ) exhibit higher melting points (>300°C) due to crystalline packing, whereas the hydroxyethyl group in the target compound may reduce crystallinity, lowering the melting point.
Biological Activity
N-(4-acetylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that belongs to the pyrazolo-pyrimidine class of heterocyclic compounds. This class has gained attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive understanding.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 392.45 g/mol. The structure incorporates a pyrazolo[3,4-d]pyrimidine core which is significant for its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antioxidant Properties
The compound's antioxidant capabilities have been evaluated through various assays demonstrating its ability to scavenge free radicals and protect cellular components from oxidative damage. This activity is particularly important in preventing cellular aging and the progression of diseases linked to oxidative stress .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of pyrazole derivatives. The compound has been tested against several bacterial strains and fungi, showing significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and inflammation.
- Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
Q & A
Q. What synthetic routes are commonly employed to prepare pyrazolo[3,4-d]pyrimidinone acetamide derivatives, and how can reaction conditions be optimized?
Methodological Answer: Pyrazolo[3,4-d]pyrimidinone derivatives are typically synthesized via cyclocondensation reactions. A common approach involves reacting α-chloroacetamides with pyrazolo-pyrimidinone precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). For example, highlights a reaction between 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and N-substituted α-chloroacetamides, achieving moderate yields (60–75%) at 80–100°C . Optimization strategies include:
- Solvent selection : DMF enhances nucleophilic substitution rates due to its high polarity.
- Temperature control : Prolonged heating (>12 hours) improves cyclization efficiency.
- Catalysts : Base catalysts (e.g., K₂CO₃) may stabilize intermediates.
Q. Table 1: Representative Synthetic Conditions
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(4-Methoxyphenyl) derivative | DMF | 80 | 72 | |
| Pyrazolo[3,4-d]pyrimidinone | Acetonitrile | 100 | 68 |
Q. What analytical techniques are critical for characterizing the structural and tautomeric properties of this compound?
Methodological Answer: Key techniques include:
- ¹H NMR Spectroscopy : Resolves tautomeric forms (e.g., amine vs. imine). reports δ 11.20–10.10 ppm for NH protons in amine/imine tautomers, with a 50:50 ratio observed in solution .
- X-ray Crystallography : Determines solid-state conformation. used crystallography to confirm dihydropyrimidine-thione tautomerism in a related compound .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., reports purity via HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data arising from tautomeric equilibria or dynamic processes?
Methodological Answer: Tautomeric equilibria (e.g., amine ↔ imine) complicate spectral interpretation. Strategies include:
- Variable Temperature NMR : Cooling samples to –40°C slows exchange, resolving split signals (e.g., ’s NH signals at δ 11.20 and 10.40 ppm) .
- Computational Modeling : DFT calculations predict dominant tautomers. For example, used crystallographic data to validate computational models for fluorophenyl-acetamide derivatives .
- Isotopic Labeling : Deuterated solvents or ¹⁵N-labeled compounds simplify signal assignment.
Q. Table 2: Tautomer Analysis via NMR
| Compound | NH Chemical Shifts (δ, ppm) | Tautomer Ratio | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidinone | 11.20 (amine), 10.40 (imine) | 50:50 | |
| Dihydropyrimidine-thione | 12.30 (thione), 9.80 (amine) | 70:30 |
Q. How can structure-activity relationships (SAR) be systematically explored for pyrazolo-pyrimidinone acetamides in medicinal chemistry?
Methodological Answer: SAR studies require iterative synthesis and bioassay integration:
- Substituent Variation : Modify the 4-acetylphenyl or 2-hydroxyethyl groups to assess impacts on target binding (e.g., ’s fluorophenyl derivatives showed enhanced bioactivity) .
- In Silico Docking : Use tools like AutoDock to predict interactions with kinases or enzymes. references AMG 487, a pyrido-pyrimidinone derivative optimized via docking .
- Pharmacokinetic Profiling : Assess solubility (logP) and metabolic stability. ’s compound (C30H33N5O6S) has logP ~2.8, suggesting moderate membrane permeability .
Q. What methodologies address low yields or side-product formation during the coupling of hydroxyethyl groups to pyrazolo-pyrimidinone cores?
Methodological Answer: Side reactions (e.g., over-alkylation) are mitigated by:
- Protecting Groups : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) ethers during coupling .
- Stepwise Synthesis : Isolate intermediates before final deprotection (e.g., ’s piperidinyl-acetamide synthesis) .
- Reaction Monitoring : Use TLC or inline IR to track progress and halt reactions at ~80% conversion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
